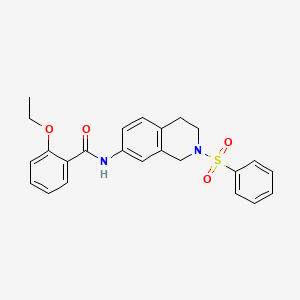

![molecular formula C17H17BrN2O2S B2500658 2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE CAS No. 477493-87-1](/img/structure/B2500658.png)

2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

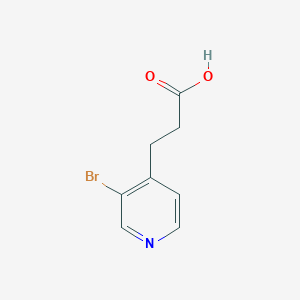

2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H17BrN2O2S and its molecular weight is 393.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Papel en la Química Medicinal

Los análogos basados en tiofeno, como el compuesto en cuestión, han sido el foco de un número creciente de científicos debido a su potencial como compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .

Química Industrial y Ciencia de Materiales

Los derivados del tiofeno se utilizan en la química industrial y la ciencia de materiales como inhibidores de la corrosión . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en aplicaciones similares.

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto abre posibilidades para el uso de nuestro compuesto en el desarrollo de nuevos materiales semiconductores.

Transistores de Efecto de Campo Orgánico (OFET)

El compuesto podría utilizarse potencialmente en la fabricación de transistores de efecto de campo orgánico (OFET), dado el papel de las moléculas mediadas por tiofeno en esta área .

Diodos Orgánicos de Emisión de Luz (OLED)

Las moléculas mediadas por tiofeno también se utilizan en la fabricación de diodos orgánicos de emisión de luz (OLED) . Esto sugiere posibles aplicaciones de nuestro compuesto en la producción de OLED.

Propiedades Farmacológicas

Las moléculas con el sistema de anillos de tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas . Esto indica que nuestro compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos con estas propiedades.

Inhibición de la β-glucuronidasa y la α-glucosidasa

Algunos compuestos bis-heterocíclicos que contienen tieno[2,3-b]tiofeno han mostrado una potente inhibición de las enzimas β-glucuronidasa y α-glucosidasa . Esto sugiere posibles aplicaciones de nuestro compuesto en el desarrollo de nuevos inhibidores para estas enzimas.

Propiedades Antioxidantes y Anticancerígenas

Los compuestos bis-heterocíclicos que contienen tieno[2,3-b]tiofeno también se han evaluado por su potencial antioxidante in vitro y su actividad anticancerígena . Esto abre posibilidades para el uso de nuestro compuesto en el desarrollo de nuevos antioxidantes y fármacos anticancerígenos.

Mecanismo De Acción

Target of Action

The primary target of this compound is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . This compound, being a STING agonist, binds to STING and activates it . The proposed binding mode of this compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Propiedades

IUPAC Name |

2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c18-11-6-4-5-10(9-11)16(22)20-17-14(15(19)21)12-7-2-1-3-8-13(12)23-17/h4-6,9H,1-3,7-8H2,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBXOIWAKAVHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)

![ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B2500583.png)

![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)

![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)